molecular formula C10H9NO4 B3052451 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- CAS No. 41552-12-9

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Cat. No.: B3052451
CAS No.: 41552-12-9
M. Wt: 207.18 g/mol
InChI Key: CVGPERCYGCDJOW-UHFFFAOYSA-N
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Description

The compound 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- belongs to the naphthalenone family, characterized by a partially hydrogenated naphthalene backbone with functional groups at specific positions.

Properties

IUPAC Name

5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPERCYGCDJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441733
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41552-12-9
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis via Demethylation and Nitration

Demethylation of Methoxy Precursors

A foundational route involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone to yield 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, a key intermediate. This step typically employs boron tribromide (BBr₃) in dichloromethane at −78°C, achieving near-quantitative yields. The phenolic hydroxyl group generated here serves as a directing group for subsequent nitration.

Table 1: Demethylation Conditions and Outcomes
Precursor Reagent Solvent Temperature Yield (%)
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone BBr₃ (3 eq) CH₂Cl₂ −78°C 98

Regioselective Nitration

Nitration of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone introduces the nitro group at the C6 position, ortho to the hydroxyl group. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C achieves 72% yield, with minor para-substitution byproducts. Computational studies suggest the hydroxyl group’s electron-donating resonance effect directs electrophilic attack to the adjacent position.

Table 2: Nitration Optimization
Substrate Nitrating Agent Acid Catalyst Temperature Yield (%) Regioselectivity (ortho:para)
3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone HNO₃ (1.5 eq) H₂SO₄ 0°C 72 9:1

One-Pot Amination-Nitration Strategy

A scalable one-pot method converts phenols to nitroarenes via in situ amination. Mizuno and Yamano’s protocol employs 2-bromo-2-methylpropanamide and sodium hydroxide in dimethylacetamide (DMA) at 50–60°C, followed by nitration. This approach avoids intermediate isolation, achieving 63% overall yield.

Mechanistic Insights:

  • Alkylation : The hydroxyl group is converted to a better-leaving group via bromide displacement.
  • Nucleophilic Aromatic Substitution (SNAr) : Ammonia introduces an amine group, later oxidized to nitro under acidic conditions.
Table 3: One-Pot Reaction Parameters
Step Reagents Solvent Temperature Time (h) Yield (%)
Alkylation 2-Bromo-2-methylpropanamide DMA 25–35°C 5 85
Nitration HNO₃, H₂SO₄ H₂O 85–95°C 1 74

Electrochemical Synthesis in Hexafluoroisopropanol (HFIP)

Recent advances in electrosynthesis enable direct coupling of naphthols to form polycyclic naphthalenones. Buchholz et al. demonstrated that HFIP solvent stabilizes radical intermediates, facilitating dehydrogenative sp²-sp² coupling. While their work focused on 4-methoxy-1-naphthol, adapting this method to 3,4-dihydro-5-hydroxy-1(2H)-naphthalenone could yield the nitro derivative via subsequent nitration.

Key Advantages:

  • Solvent Control : HFIP’s high polarity and hydrogen-bonding capacity enhance regioselectivity.
  • Diastereoselectivity : Electrochemical oxidation in flow cells minimizes overoxidation, achieving >90% diastereomeric excess.
Table 4: Electrochemical vs. Classical Nitration
Parameter Electrochemical Classical
Yield (%) 88 (coupling step) 72 (nitration step)
Selectivity >90% de 9:1 ortho:para
Temperature Ambient 0°C
Environmental Impact Solvent recyclable Acid waste generated

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

Medicinal Chemistry

1(2H)-Naphthalenone derivatives have been studied for their potential as pharmacological agents. The compound's structural features allow it to interact with various biological targets. For instance:

  • Antioxidant Activity : Research indicates that compounds related to naphthalenone can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Some studies have shown that naphthalenone derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Other Compounds : It is utilized in the synthesis of various pharmaceuticals and agrochemicals. For example, it can be transformed into more complex structures through functional group modifications .
  • Fluorescent Probes : Naphthalenone derivatives are being explored as fluorescent probes for biological imaging due to their photophysical properties .

Case Study 1: Antioxidant Mechanism

A study published in the Journal of Organic Chemistry examined the antioxidant mechanisms of naphthalenone derivatives. The findings revealed that these compounds could scavenge free radicals effectively, suggesting their potential use in treating conditions like cirrhosis and liver diseases .

Case Study 2: Anticancer Activity

In another study, researchers investigated the anticancer effects of a specific naphthalenone derivative on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. This positions naphthalenone derivatives as promising candidates for further drug development .

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, altering their function and triggering a cascade of biochemical events. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- with structurally related compounds based on substituents and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference Source
1(2H)-Naphthalenone, 3,4-dihydro-5-nitro-6-(phenylmethoxy)- Nitro (5), Phenylmethoxy (6) C₁₇H₁₅NO₄ 297.305 Intermediate in organic synthesis; modified solubility due to bulky benzyl group
3,4-Dihydro-1(2H)-naphthalenone (α-Tetralone) None (parent structure) C₁₀H₁₀O 146.19 Widely used in fragrance industry; precursor for tetralin derivatives
6-Hydroxy-1-tetralone Hydroxyl (6) C₁₀H₁₀O₂ 162.19 Synthesized via demethylation of 6-methoxy analogs; used in alkaloid synthesis
6-Chloro-8-methyl-3,4-dihydro-1(2H)-naphthalenone Chloro (6), Methyl (8) C₁₁H₁₁ClO 194.66 Cyclization product; studied for regioisomeric distributions in organic reactions
6-(Hexadecyloxy)-3,4-dihydro-1(2H)-naphthalenone Hexadecyloxy (6) C₂₆H₄₂O₂ 386.61 Amphiphilic properties; potential applications in material science

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- (CAS Number: 41552-12-9) is a synthetic compound belonging to the naphthalenone family. It has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₉N₁O₄
Molecular Weight207.183 g/mol
CAS Number41552-12-9
Melting PointNot available
LogP2.3426

Antioxidant Activity

Recent studies have demonstrated that 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

  • Study Findings : In vitro assays indicated that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The IC50 value for radical scavenging activity was reported to be lower than that of standard antioxidants such as ascorbic acid.

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains.

  • Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Properties

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has also been investigated for its anticancer effects.

  • Research Findings : In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.

The biological activities of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- can be attributed to its ability to interact with cellular signaling pathways:

  • Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : The compound modulates pathways related to apoptosis and cell proliferation by targeting specific kinases involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for introducing a nitro group into the 1(2H)-naphthalenone scaffold?

Methodological Answer: The nitro group can be introduced via electrophilic aromatic substitution (EAS) under controlled nitration conditions. For example, nitric acid (HNO₃) in acetic anhydride or mixed acid (H₂SO₄/HNO₃) at 0–5°C is commonly used. Prior protection of the hydroxyl group (e.g., acetylation) may be necessary to prevent undesired side reactions. Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical .

Q. How can the structure of 5-hydroxy-6-nitro-1(2H)-naphthalenone be confirmed?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds (e.g., 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, CAS 3470-50-6). The nitro group induces deshielding in adjacent protons (δ ~8.5–9.0 ppm for aromatic H) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calc. for C₁₀H₉NO₄: 207.0533). Reference EPA/NIH spectral databases for fragmentation patterns .
  • IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functional groups.

Q. What safety protocols are essential when handling nitro-substituted dihydronaphthalenones?

Methodological Answer:

  • Use fume hoods and explosion-proof equipment due to nitro group reactivity.
  • Avoid contact with reducing agents (risk of exothermic decomposition).
  • Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s electronic properties and reactivity?

Methodological Answer: The nitro group at C-6 creates a meta-directing effect, reducing electron density at C-5 and C-6. Computational modeling (DFT, e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals. Experimentally, cyclic voltammetry reveals redox behavior: nitro reduction peaks (Ep ~-0.5 V vs. Ag/AgCl) correlate with electron-withdrawing strength .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Chromatographic Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. hydroxyl positioning) by comparing unit cell parameters with known derivatives (e.g., 3,4,8-trihydroxy-6-methoxy analogs) .
  • Isotopic Labeling : Introduce 15N^{15}N-nitro groups to track NMR splitting patterns and confirm substitution sites .

Q. How can stereochemical outcomes in dihydronaphthalenone derivatives be controlled during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-epichlorohydrin to induce asymmetry in fused-ring systems (e.g., 3,4-dihydro-5-[(2S)-oxiranylmethoxy] derivatives) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters in racemic mixtures .
  • Circular Dichroism (CD) : Monitor optical activity to verify enantiomeric excess (ee >98%) post-synthesis.

Q. What are the environmental degradation pathways for nitro-substituted naphthalenones?

Methodological Answer:

  • Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates hydroxylated byproducts (e.g., quinones) via radical intermediates. Monitor with LC-MS/MS .
  • Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) reduce nitro groups to amines under anaerobic conditions. Use 14C^{14}C-labeled compounds to track mineralization to CO₂ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Reactant of Route 2
Reactant of Route 2
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

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